molecular formula C11H10ClN5 B8438341 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carbonitrile

4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carbonitrile

Cat. No. B8438341
M. Wt: 247.68 g/mol
InChI Key: MKEBHVWWKYMJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C11H10ClN5 and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carbonitrile

Molecular Formula

C11H10ClN5

Molecular Weight

247.68 g/mol

IUPAC Name

4-chloro-6-[(1,3-dimethylpyrazol-4-yl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C11H10ClN5/c1-7-10(6-17(2)16-7)15-11-3-9(12)8(4-13)5-14-11/h3,5-6H,1-2H3,(H,14,15)

InChI Key

MKEBHVWWKYMJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=C2)Cl)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Dichloropyridine-3-carbonitrile (9.60 g, 55.49 mmol), N-(1,3-dimethylpyrazol-4-yl)acetamide (8.5 g, 55.49 mmol, see Example 2.02), palladium(II) acetate (0.374 g, 1.66 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (1.926 g, 3.33 mmol) and cesium carbonate (27.1 g, 83.23 mmol) were weighed out in a flask. Dioxane (110 mL) was added and argon was bubbled through the reaction mixture for 5 minutes at room temperature. The resulting suspension was stirred at 90° C. for 2 hours. The reaction mixture was allowed to cool to room temperature with stirring, water (275 mL) was added followed by the portionwise addition of lithium hydroxide hydrate (6.99 g, 166.47 mmol). The solution was left to stir at room temperature for 30 minutes. The resulting precipitate was collected by filtration, washed with water and dried. The crude product was purified by flash chromatography on silica gel eluting with 0 to 5% MeOH in EtOAc/DCM (1:1). The solvent was evaporated to dryness. The residue was triturated in Et2O, and the resulting precipitate was collected by filtration, washed with Et2O and dried to a constant weight to afford 4-chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carbonitrile (6 g, 43.7%) as a pale yellow solid. 1H NMR spectrum (500 MHz, CDCl3): δ 2.15 (s, 3H), 2.88 (s, 3H), 6.43 (s, 1H), 6.45 (s, 1H), 7.44 (s, 1H), 8.36 (s, 1H); Mass spectrum: m/z (ESI+) (M+H)+=248.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
1.926 g
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
0.374 g
Type
catalyst
Reaction Step One
Quantity
6.99 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three

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